molecular formula C9H14ClNO2 B1340110 Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate CAS No. 77369-60-9

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate

Cat. No.: B1340110
CAS No.: 77369-60-9
M. Wt: 203.66 g/mol
InChI Key: FVQYBAASQSUZOP-UHFFFAOYSA-N
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Description

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves covalent bonding or strong non-covalent interactions, leading to significant changes in enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial function . Additionally, it can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can result in either reversible or irreversible inhibition, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered metabolic activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream and target tissues. These transport and distribution mechanisms are essential for understanding the bioavailability and therapeutic potential of this compound.

Preparation Methods

The synthesis of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobut-2-yne under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate can be compared with other similar compounds such as tert-butyl carbamate and tert-butyl N-(4-chlorobut-2-yn-1-yl)carbamate. These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern and the presence of the alkyne group, which imparts distinct chemical properties .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl N-(4-chlorobut-2-ynyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h6-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQYBAASQSUZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561677
Record name tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77369-60-9
Record name tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ex-8c) 14.1 g of 1-Amino-4-chloro-2-butyne hydrochloride was taken up in 70 mL of dioxane and :35 mL water. 4 g NaOH was added and the reaction mixture was stirred for 30 minutes followed by the addition of 21.8 g di-t-butylcarbonate at 20° C. The reaction mixture was stirred at 20° C. to 25° C. for 8 h and then the lower organic layer was separated. The upper aqueous layer was extracted with 100 mL of dichloromethane. Organic layers were combined and washed with 50% aqueous NaHCO3, dried over anhydrous MgSO4, treated with Darco, filtered over celite and concentrated to give a brown oil. This oil was chromatographed to give 9 g of 1-t-Butyloxycarbonylamino-4-chloro-2-butyne as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.